molecular formula C11H16N2O2 B2628417 1-(Furan-3-ylmethyl)piperidine-4-carboxamide CAS No. 2167710-11-2

1-(Furan-3-ylmethyl)piperidine-4-carboxamide

Cat. No.: B2628417
CAS No.: 2167710-11-2
M. Wt: 208.261
InChI Key: AWFVQSDOPWAAMF-UHFFFAOYSA-N
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Description

1-(Furan-3-ylmethyl)piperidine-4-carboxamide (CAS 2167710-11-2) is a chemical compound with the molecular formula C11H16N2O2 and a molecular weight of 208.26 g/mol . It belongs to the piperidine-4-carboxamide class of compounds, a scaffold recognized in medicinal chemistry for its diverse biological potential. Scientific literature indicates that piperidin-4-one derivatives, the core structure of this compound, are of significant interest in pharmaceutical research for synthesizing novel molecules with antioxidant and anti-inflammatory activities . Its structure features a furan-3-ylmethyl group attached to the piperidine nitrogen, which may influence its physicochemical properties and interactions in biological systems. As a building block, it enables researchers to explore structure-activity relationships and develop new therapeutic agents. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(furan-3-ylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c12-11(14)10-1-4-13(5-2-10)7-9-3-6-15-8-9/h3,6,8,10H,1-2,4-5,7H2,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWFVQSDOPWAAMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)CC2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1-(Furan-3-ylmethyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles like sodium hydride (NaH) . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Comparison with Similar Compounds

Key Observations :

  • Substituent Bulk and Synthesis Efficiency : Bulky substituents (e.g., oxazolylmethyl in , naphthalene in ) correlate with moderate synthesis yields (18–61%), likely due to steric hindrance during coupling reactions. The furan-3-ylmethyl group in the target compound may offer a balance between synthetic accessibility and molecular interactions.
  • Heteroaromatic vs. Conversely, benzimidazole (in ) or indole (in ) groups enhance π-π stacking interactions but may reduce metabolic stability.

Pharmacological Profiles

Compound Biological Activity Notes References
This compound Not reported Hypothesized to target enzymes or receptors due to structural similarity to antiviral/antimicrobial analogs
ZINC02123811 (furochromenyl-piperidine-4-carboxamide) SARS-CoV-2 Mpro inhibition High affinity for viral protease; furan contributes to binding stability
1-(3,4,5-trimethoxybenzoyl)piperidine-4-carboxamide (II) Analgesic activity Moderate efficacy attributed to electron-donating methoxy groups
N-[(8-hydroxyquinolin-7-yl)-phenylmethyl]benzamide IC₅₀ = 14.9 nM (unspecified target) High potency linked to quinoline and benzamide groups

Key Observations :

  • Antiviral Potential: Piperidine-4-carboxamides with heteroaromatic substituents (e.g., furochromenyl in ) show promise in targeting viral proteases. The furan group in the target compound may similarly enhance binding to protease active sites.
  • Activity-Structure Relationships : Electron-withdrawing groups (e.g., nitro in ) often enhance receptor affinity, while electron-donating groups (e.g., methoxy in ) improve pharmacokinetic properties.

Biological Activity

1-(Furan-3-ylmethyl)piperidine-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and comparisons with similar compounds, backed by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with a furan-3-ylmethyl group and a carboxamide functional group. The structural formula can be represented as follows:

C12H14N2O2\text{C}_{12}\text{H}_{14}\text{N}_2\text{O}_2

This compound is notable for its unique combination of a furan ring and a piperidine structure, which contributes to its distinct biological properties.

Antiviral Properties

Recent studies have highlighted the antiviral activity of this compound. It has been shown to interact with viral proteins, inhibiting their function and preventing viral replication. This mechanism positions it as a potential candidate for developing antiviral therapeutics .

Dopamine Reuptake Inhibition

The compound has also been identified as a potent dopamine reuptake inhibitor. This activity suggests potential applications in treating neurological disorders such as depression and schizophrenia, where dopamine dysregulation is often implicated .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other related compounds:

Compound NameStructure FeaturesBiological Activity
Piperidine-4-carboxamideLacks furan moietyModerate activity in various assays
Furan-2-carboxamideContains furan but lacks piperidineLimited biological data available
SpiropiperidinesSpirocyclic structure with piperidineVaried biological activities including analgesic

The unique combination of the furan ring and piperidine structure in this compound enhances its potential therapeutic applications compared to the simpler derivatives listed above.

The mechanism through which this compound exerts its biological effects primarily involves modulation of neurotransmitter systems and inhibition of viral replication pathways. Specifically, it appears to inhibit the reuptake of dopamine by interacting with dopamine transporters, which could lead to increased dopaminergic signaling in the brain .

Case Studies

Several research studies have explored the biological activity of compounds similar to this compound:

  • Antiviral Efficacy : A study demonstrated that structurally related compounds exhibited significant antiviral activity against herpes simplex virus type 1 (HSV-1), suggesting that this compound may have similar potential .
  • Dopamine Modulation : Research on related piperidine derivatives showed their effectiveness as dopamine reuptake inhibitors, with implications for treating mood disorders .

Q & A

Q. Example Reaction Table :

StepReagents/ConditionsSolventYield (%)
AlkylationFuran-3-ylmethyl bromide, Et₃NDCM~60-75*
Deprotection4M HCl in dioxaneDioxane>90*
*Hypothetical values based on analogous piperidine syntheses .

Basic: Which analytical techniques confirm the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Peaks at δ 2.5–3.5 ppm (piperidine protons), δ 6.0–7.5 ppm (furan aromatic protons), and δ 7.8–8.2 ppm (amide NH) .
    • ¹³C NMR : Signals for the carbonyl group (~170 ppm) and furan carbons (~110–150 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ = 249.1342 for C₁₁H₁₆N₂O₂).
  • HPLC : Purity assessment (>95% by reverse-phase C18 column, acetonitrile/water gradient) .

Advanced: How can researchers resolve discrepancies in spectral data (e.g., unexpected NMR peaks)?

Methodological Answer:

  • 2D NMR Techniques :
    • COSY : Identifies scalar-coupled protons (e.g., piperidine ring protons).
    • HSQC/HMBC : Correlates protons with carbons to confirm furan-piperidine connectivity .
  • Isotopic Labeling : Synthesize deuterated analogs to distinguish overlapping signals.
  • Comparative Analysis : Cross-check with computational predictions (e.g., ChemDraw NMR simulations) .

Advanced: What strategies optimize reaction yields during synthesis?

Methodological Answer:

  • Solvent Screening : Polar aprotic solvents (e.g., DMF, THF) may improve solubility of intermediates compared to DCM .
  • Catalysis : Use of Pd catalysts for Suzuki-Miyaura coupling if aryl-furan hybridization is required .
  • Design of Experiments (DoE) : Systematic variation of temperature, stoichiometry, and reaction time to identify optimal conditions .

Q. Example Optimization Table :

VariableTested RangeOptimal Value
Temperature0°C–40°C25°C
SolventDCM, THF, DMFDMF
BaseEt₃N, NaHCO₃Et₃N

Advanced: How are structure-activity relationship (SAR) studies conducted for this compound?

Methodological Answer:

  • Analog Synthesis : Modify substituents (e.g., furan position, piperidine substitution) and test bioactivity .
  • Computational Modeling :
    • Molecular Docking : Predict binding affinity to targets (e.g., kinases, GPCRs) using AutoDock Vina .
    • MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories.
  • In Vitro Assays :
    • Enzyme Inhibition : Measure IC₅₀ values against target enzymes (e.g., acetylcholinesterase) .
    • Cellular Uptake : Fluorescence tagging to evaluate permeability (e.g., Caco-2 monolayer assay) .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors (especially during solvent evaporation).
  • Waste Disposal : Segregate halogenated waste (e.g., DCM) from non-halogenated solvents.
  • Emergency Measures : Immediate rinsing with water for skin/eye contact; consult SDS for toxicity data .

Advanced: How to address contradictory bioactivity results across studies?

Methodological Answer:

  • Assay Validation : Ensure consistency in cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP concentration in kinase assays) .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to compare datasets from independent studies.
  • Proteomic Profiling : Identify off-target interactions via mass spectrometry-based pull-down assays .

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